![molecular formula C10H9F2NO2 B13703110 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine CAS No. 1260829-26-2](/img/structure/B13703110.png)
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine is a chemical compound that features a unique structure combining a difluorobenzo[d][1,3]dioxole moiety with an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine typically involves the following steps:
Formation of the Difluorobenzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of appropriate starting materials under specific conditions to introduce the difluoro groups and form the dioxole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Coupling Reaction: The final step involves coupling the difluorobenzo[d][1,3]dioxole moiety with the azetidine ring under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile
- (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine is unique due to the presence of both the difluorobenzo[d][1,3]dioxole moiety and the azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
1260829-26-2 |
|---|---|
Fórmula molecular |
C10H9F2NO2 |
Peso molecular |
213.18 g/mol |
Nombre IUPAC |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)azetidine |
InChI |
InChI=1S/C10H9F2NO2/c11-10(12)14-8-2-1-6(3-9(8)15-10)7-4-13-5-7/h1-3,7,13H,4-5H2 |
Clave InChI |
YHPJCIZGBIDCIP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC3=C(C=C2)OC(O3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


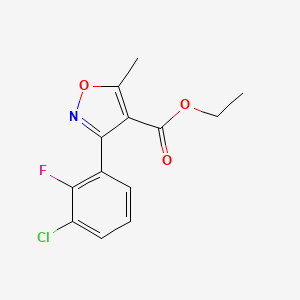
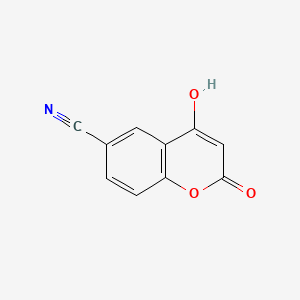
![Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
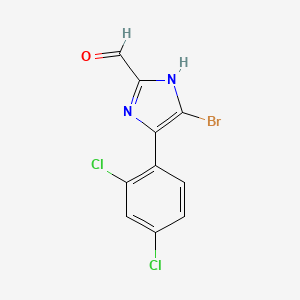
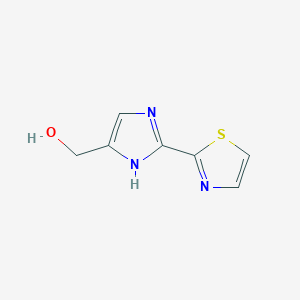
![Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B13703057.png)

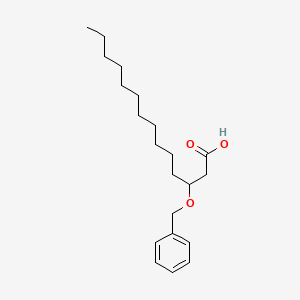
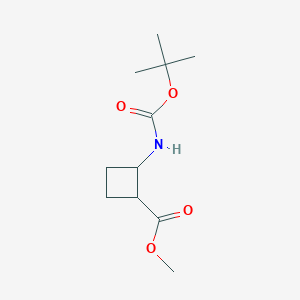

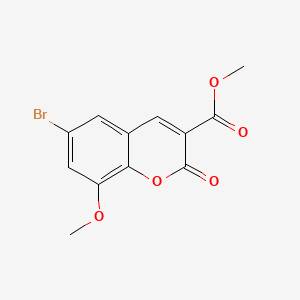
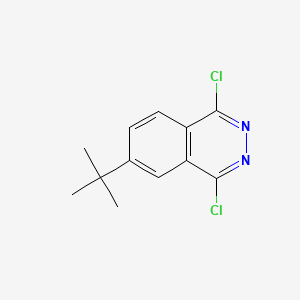

![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)
